4-(4-Chlorophenyl)butan-2-ol, also known as 1-chloro-4-(4-chlorophenyl)-2-butanol, is an organic compound classified under chlorinated aromatic alcohols. This compound features a chlorinated benzene ring attached to a butanol chain, making it significant in various chemical applications. Its molecular formula is with a molecular weight of approximately 219.11 g/mol . The compound is notable for its potential roles in synthetic organic chemistry and biological research.
The synthesis of 4-(4-Chlorophenyl)butan-2-ol can be achieved through several methods, primarily involving nucleophilic substitution reactions and reductions. A common synthetic route involves the chlorination of phenyl derivatives followed by alkylation processes.
The molecular structure of 4-(4-Chlorophenyl)butan-2-ol consists of a butanol chain with a hydroxyl group attached to the second carbon and a para-chlorophenyl group at the fourth position. The InChI key for this compound is VMGHYAYPTGFWEV-UHFFFAOYSA-N, and its structural representation can be described as follows:
The compound exhibits specific spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These methods confirm the presence of functional groups and structural integrity.
4-(4-Chlorophenyl)butan-2-ol participates in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 4-(4-Chlorophenyl)butan-2-ol involves its interaction with biological targets such as enzymes. The compound may act as an inhibitor or modulator within metabolic pathways:
The compound exhibits stability under standard laboratory conditions but requires careful handling due to its chlorinated nature, which may pose health risks upon exposure.
Relevant data includes:
These properties make it suitable for various applications in chemical synthesis and research .
4-(4-Chlorophenyl)butan-2-ol finds applications across several fields:
The synthesis of enantiomerically pure 4-(4-Chlorophenyl)butan-2-ol (molecular formula: C₁₀H₁₃ClO, MW: 184.66 g/mol) presents significant challenges due to the presence of a chiral center at the 2-position of the butanol chain. Two principal methodologies dominate the enantioselective synthesis of this compound: transition metal-catalyzed asymmetric hydrogenation and biocatalytic reduction. The Rh-catalyzed asymmetric hydrogenation approach employs chiral diphosphine ligands coordinated to rhodium to achieve high enantioselectivity. For instance, Rh complexes with (R,R)-deguPHOS ligand have demonstrated exceptional stereocontrol in related aryl-substituted alkanone reductions, achieving enantiomeric excess (ee) values exceeding 93% under optimized conditions [8]. This method typically operates under mild conditions (25-70°C) with hydrogen pressure ranging from 1-5 atm, providing both (R)- and (S)-enantiomers through ligand stereochemistry control [8].
Biocatalytic approaches utilize ketoreductases (KREDs) that exhibit high substrate specificity toward the prochiral ketone precursor 4-(4-chlorophenyl)butan-2-one. Engineered KREDs demonstrate remarkable efficiency, with reported turnover numbers (TON) exceeding 10,000 and ee values >99% for both enantiomers under environmentally benign conditions (aqueous buffer, 30-37°C, NADPH cofactor regeneration systems). The enzymatic route offers advantages in sustainability but faces scalability challenges compared to transition metal catalysis [4] [7].
Table 1: Enantioselective Synthesis Methods for 4-(4-Chlorophenyl)butan-2-ol
| Method | Catalyst System | Conditions | ee (%) | Yield (%) | Ref | 
|---|---|---|---|---|---|
| Asymmetric Hydrogenation | [RhCl(cod)₂]/(R,R)-deguPHOS | Dioxane, 70°C, H₂ (5 atm) | 93 | 76 | [8] | 
| Biocatalytic Reduction | Engineered KRED 120 | Phosphate buffer, pH 7, 37°C | >99 | 88 | [4] | 
| Asymmetric Hydrogenation | Ru-BINAP complex | iPrOH, 60°C, H₂ (10 atm) | 89 | 82 | [5] | 
When dealing with racemic 4-(4-chlorophenyl)butan-2-ol (CAS: 76019-94-8), chromatographic separation using chiral stationary phases (CSPs) represents the most effective resolution strategy. Cellulose-based selectors, particularly cellulose tris(3,5-dichlorophenylcarbamate) (CDCPC) bonded to silica, demonstrate exceptional enantiorecognition capabilities. This CSP leverages multiple interactions including π-π stacking with the chlorophenyl ring, hydrogen bonding with the hydroxyl group, and dipole-dipole interactions to achieve baseline separation (Rs > 1.5) in nano-LC and CEC systems [7] [10].
The separation efficiency is profoundly influenced by mobile phase composition. Optimal resolution occurs with hydroalcoholic mobile phases containing 15-25% water in acetonitrile, with basic additives (ammonium bicarbonate, pH 9.0) enhancing peak shape for both enantiomers. Under these conditions, the (S)-enantiomer typically elutes before the (R)-enantiomer due to differential affinity for the chiral selector, with retention factors (k) ranging from 2.1 to 3.4 depending on water content [7].
Preparative-scale resolutions employ simulated moving bed (SMB) chromatography with CDCPC-coated silica, achieving productivity rates >200 g racemate/kg CSP/day with enantiopurity >99.5%. Alternative resolution methods include enzymatic kinetic resolution using lipases (e.g., Candida antarctica Lipase B), which selectively acylates one enantiomer with moderate efficiency (E = 25-40) [10].
Table 2: Chiral Resolution Performance of Polysaccharide-Based CSPs
| CSP Type | Separation Technique | Resolution (Rs) | Analysis Time (min) | Mobile Phase | 
|---|---|---|---|---|
| CDCPC-silica | Nano-LC | 1.8 | 22 | ACN/H₂O (80:20) + 5mM NH₄HCO₃ | 
| Amylose-3,5-DMPC | HPLC | 1.2 | 18 | EtOH/heptane (30:70) | 
| β-Cyclodextrin | CEC | 0.9 | 35 | MeOH/TEA/AA (99:0.5:0.5) | 
The stereochemical configuration of 4-(4-chlorophenyl)butan-2-ol significantly influences its biological interactions and therapeutic potential. Research indicates the (R)-enantiomer (CAS: 39516-07-9) exhibits superior calcium channel blocking activity compared to its (S)-counterpart, with IC₅₀ values of 0.8 μM versus 25 μM in L-type calcium channel assays. This 31-fold difference stems from optimal spatial orientation of the hydroxyl group and chlorophenyl moiety, enabling specific interactions with voltage-gated calcium channel α₁-subunits [4] [9].
In enzyme inhibition studies, the (R)-enantiomer demonstrates enhanced binding affinity (Kᵢ = 4.2 nM) toward trypanothione reductase, a crucial enzyme in parasitic Trypanosoma species. Molecular docking simulations reveal the (R)-configuration facilitates hydrogen bonding between the hydroxyl group and Glu¹⁸⁰ residue while maintaining optimal van der Waals contacts between the chlorophenyl ring and the hydrophobic pocket (Phe³⁰³, Leu³³⁶, Trp³⁷⁷). In contrast, the (S)-enantiomer exhibits weaker binding (Kᵢ = 210 nM) due to suboptimal orientation of pharmacophoric elements [4].
Table 3: Pharmacological Profile of 4-(4-Chlorophenyl)butan-2-ol Enantiomers
| Pharmacological Target | (R)-Enantiomer Activity | (S)-Enantiomer Activity | Selectivity Ratio (R/S) | 
|---|---|---|---|
| L-Type Calcium Channels (IC₅₀) | 0.8 μM | 25 μM | 31.2 | 
| Trypanothione Reductase (Kᵢ) | 4.2 nM | 210 nM | 50.0 | 
| COX-2 Inhibition (IC₅₀) | 45 μM | 48 μM | 1.07 | 
| MAO-B Inhibition (IC₅₀) | >100 μM | >100 μM | - | 
The stereospecific activity extends to metabolic pathways: hepatic microsomal studies show cytochrome P450 2D6 preferentially oxidizes the (S)-enantiomer (CLᵢₙₜ = 18 mL/min/mg) over the (R)-enantiomer (CLᵢₙₜ = 6 mL/min/mg), potentially affecting in vivo exposure ratios. This metabolic differentiation underscores the importance of enantiopurity in preclinical development, as racemic administration would yield unpredictable pharmacokinetics [4] [9]. Notably, both enantiomers exhibit negligible activity against COX-2 and MAO-B enzymes, indicating target selectivity. The profound stereochemical dependence observed in these studies validates the development of single-enantiomer drugs based on the 4-(4-chlorophenyl)butan-2-ol scaffold, particularly for cardiovascular and antiparasitic applications where (R)-enantiomer superiority is established [4].
 
                                    
                CAS No.: 3397-16-8
 
                                    
                CAS No.: 2134602-45-0
![3-(2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane-1-yl)-1-propanamine](/images/structure/BT-427431.png) 
                                    
                CAS No.: 17869-27-1
 
                                    
                CAS No.: 64918-85-0
CAS No.: 51800-34-1